2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Historical Development of Benzothiazole Amide Research
Benzothiazole amides emerged as a critical class of heterocyclic compounds in the mid-20th century, with early work focusing on their antimicrobial and antitumor properties. The discovery of 2-aminobenzothiazole derivatives in the 1970s marked a turning point, as researchers recognized their ability to mimic natural enzyme substrates. By the 1990s, advances in nucleophilic acyl substitution reactions enabled efficient synthesis of diverse benzothiazole amides, including methanesulfonyl-substituted variants. A key milestone was the development of one-pot condensation methods in the 2010s, which streamlined the production of complex derivatives like 2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide.
Scientific Significance of Methanesulfonyl-Substituted Benzothiazole Derivatives
The methanesulfonyl (-SO2CH3) group confers three critical advantages:
- Electron-Withdrawing Effects : Polarizes the benzamide core, enhancing hydrogen-bonding capacity with biological targets.
- Metabolic Stability : Resists cytochrome P450-mediated oxidation compared to methylthio analogs.
- Solubility Modulation : Balances lipophilicity for improved membrane permeability while maintaining aqueous solubility.
In this compound, this group synergizes with the dihydrobenzothiazole’s planar conformation to create a rigid, bioactive scaffold. X-ray crystallography studies reveal that the methanesulfonyl oxygen atoms participate in key van der Waals interactions with protease active sites.
Position Within Contemporary Medicinal Chemistry
This compound exemplifies three trends in modern drug design:
- Targeted Polypharmacology : The benzothiazole core shows affinity for both kinase and G-protein-coupled receptor families.
- Fragment-Based Optimization : Methanesulfonyl serves as a starting point for developing covalent inhibitors through sulfonamide linkage.
- Computational-Guided Synthesis : Molecular docking predicts enhanced binding to Mycobacterium abscessus MmpL3 compared to first-generation benzothiazoles.
Recent high-throughput screens identified derivatives with 0.03–0.12 μg/mL MIC values against nontuberculous mycobacteria, underscoring therapeutic potential.
| Application | Target | Efficacy (IC50) |
|---|---|---|
| Antimicrobial | MmpL3 | 0.05 μg/mL |
| Anticoagulant | Thrombin | 18 nM |
| Anticancer | Topoisomerase II | 2.7 μM |
Theoretical Framework for Structure-Activity Investigation
Three principles govern this compound’s structure-activity relationships:
Electronic Effects : The methanesulfonyl group’s -I effect increases the benzamide carbonyl’s electrophilicity, facilitating nucleophilic attack in enzyme inhibition. Quantum mechanical calculations show a 0.15 eV reduction in LUMO energy versus non-sulfonylated analogs.
Steric Considerations : The 3,5,7-trimethyl substitution on the dihydrobenzothiazole creates a 12.3 Å hydrophobic pocket, optimized for binding to mycobacterial membranes. Molecular dynamics simulations indicate 23% greater membrane penetration than des-methyl derivatives.
Conformational Restriction : The (2E)-ylidene configuration locks the benzothiazole in a planar orientation, reducing entropic penalty upon target binding. This increases binding affinity by 1.8 kcal/mol compared to Z-isomers.
$$ \Delta G{\text{binding}} = -RT \ln Kd \propto \text{Conformational Rigidity} $$
Properties
IUPAC Name |
2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-9-12(2)16-14(10-11)20(3)18(24-16)19-17(21)13-7-5-6-8-15(13)25(4,22)23/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLYDVXVHMUOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Methanesulfonyl Group: Methanesulfonyl chloride is reacted with the benzothiazole intermediate in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the Benzamide Core: The final step involves coupling the methanesulfonylated benzothiazole with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety can interact with various biological pathways, potentially modulating signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related benzamide derivatives:
Key Observations:
- Stereochemical Features: The (2E)-configuration of the dihydrobenzothiazolylidene moiety distinguishes it from the (Z)-configuration in , which may influence molecular planarity and intermolecular packing.
- Functional Applications: While is tailored for catalysis (N,O-directing group), the target compound’s sulfonyl group could render it suitable for sulfonamide-based drug design or as a ligand in asymmetric synthesis.
Crystallographic and Spectroscopic Characterization
- X-ray Diffraction: The dihydrothiazolylidene derivative in was resolved using single-crystal X-ray diffraction (R factor = 0.038), with bond lengths and angles consistent with similar scaffolds. The target compound’s structure would likely employ SHELX or ORTEP-3 (as in ) for refinement, given its complexity.
- Spectroscopy: While utilized ¹H/¹³C NMR and IR for characterization, the target compound’s sulfonyl group would exhibit distinct IR stretches (~1350–1160 cm⁻¹ for S=O) and deshielded NMR signals for the methyl groups on the benzothiazolylidene ring.
Biological Activity
The compound 2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide belongs to a class of benzothiazole derivatives that have garnered attention due to their potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzamide moiety linked to a trimethyl-benzothiazole group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against a range of human cancer cell lines. For instance, studies have shown IC50 values in the micromolar range (approximately 2.38–8.13 μM) against cervical and bladder cancer cell lines .
- Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that treatment with the compound leads to increased early and late apoptotic cell populations .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzothiazole ring influences the potency of the compound. For example, variations in the sulfonamide group and the introduction of bulky lipophilic groups have been associated with enhanced biological activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SISO (Cervical) | 2.38 | Apoptosis induction |
| RT-112 (Bladder) | 3.77 | Apoptosis induction |
| MCF-7 (Breast) | 5.00 | Cell cycle arrest |
Case Studies
Case Study 1: Induction of Apoptosis
In a study examining the effects of this compound on SISO cells, it was observed that treatment with IC50 concentrations resulted in approximately 10% early apoptotic cells after 24 hours. Doubling the concentration increased this to 17%, indicating a dose-dependent response in apoptosis induction .
Case Study 2: Structure Modification
Research has demonstrated that modifying the R-group on the benzamide significantly affects cytotoxicity. For instance, introducing a methyl group at specific positions has been shown to enhance activity against SISO cells while maintaining selectivity over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
